Chemotype Distinctiveness from Clinical-Stage Tricyclic Pyroglutamide Inverse Agonists
RORγt inverse agonist 26 is a biaryl amide, in contrast to the tricyclic pyroglutamide core of the clinical candidate BMS-986251 (EC₅₀ = 12 nM in RORγt GAL4 assay) [1]. The compound's isoindoline-1-carboxamide core with a methylsulfonyl substituent and a hexafluoro-2-hydroxypropan-2-yl biphenyl tail represents a distinct topology from the cyclohexane-fused tricyclic system of BMS-986251, which was optimized for helix 5 lipophilic interactions with Ala368 [1]. This scaffold divergence may confer different allosteric modulation properties, although direct potency comparisons await the disclosure of the target compound's IC₅₀ data in the source patent [2].
| Evidence Dimension | Core scaffold topology (chemical structure class) |
|---|---|
| Target Compound Data | Biaryl amide with (R)-2-acetyl-5-(methylsulfonyl)isoindoline-1-carboxamide core; C₂₇H₂₁F₇N₂O₅S, MW 618.52 |
| Comparator Or Baseline | BMS-986251: Tricyclic pyroglutamide with cyclohexane-fused core; C₂₅H₂₈N₂O₅S, MW ~468 |
| Quantified Difference | Scaffold class difference (biaryl amide vs. tricyclic pyroglutamide); no shared core substructure. BMS-986251 RORγt GAL4 EC₅₀ = 12 nM. |
| Conditions | Structural classification based on patent WO2021228215A1 and published BMS-986251 crystal structure studies. |
Why This Matters
Scaffold-based differentiation reduces the risk of cross-reactivity overlap with tricyclic pyroglutamide series and may offer distinct IP space for tool compound use.
- [1] Cherney RJ, et al. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Med Chem Lett. 2020;11(6):1221–1227. View Source
- [2] WO2021228215A1. Biaryl compound capable of serving as RORγ regulator. Compound 1 exemplified. View Source
